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Compound of Interest

Compound Name:
C-Reactive Protein (CRP) (174-

185)

Cat. No.: B612700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-Reactive Protein (CRP)

fragment (174-185), a peptide of significant interest in immunology and drug development. This

document details its chemical identity, biological functions, and the experimental protocols used

to investigate its activities.

Chemical and Physical Properties
The C-Reactive Protein (174-185) peptide is a dodecapeptide with the amino acid sequence

Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu.

Table 1: Chemical Identifiers and Properties

Property Value

CAS Number 160369-86-8[1], 147516-85-6

Molecular Formula C₆₂H₉₃N₁₃O₁₆

Molecular Weight 1276.48 g/mol

Amino Acid Sequence
Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-

Leu
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Biological Functions and Mechanisms of Action
C-Reactive Protein (174-185) is a biologically active peptide fragment derived from the acute-

phase reactant C-Reactive Protein. It plays a significant role in modulating the innate immune

response, particularly through its interactions with monocytes, macrophages, and neutrophils.

Modulation of Monocyte and Macrophage Activity
A key function of CRP (174-185) is its ability to enhance the tumoricidal activity of human

monocytes and alveolar macrophages. This suggests a potential role for this peptide as a

biological response modifier in cancer therapy. The mechanism is believed to involve the

activation of macrophages, leading to enhanced cytotoxicity against tumor cells.

Effects on Neutrophil Function
CRP (174-185) exhibits complex effects on neutrophils. It has been shown to inhibit neutrophil

chemotaxis, the directed migration of neutrophils towards inflammatory stimuli such as

interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP)[2]. This inhibitory action

suggests a role in regulating and potentially limiting excessive inflammation.

Conversely, CRP (174-185) also stimulates the shedding of the soluble interleukin-6 receptor

(sIL-6R) from the surface of neutrophils[3]. This shedding mechanism can have pro-

inflammatory consequences, as the sIL-6R can form a complex with IL-6, enabling it to activate

cells that do not express the membrane-bound IL-6 receptor.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological functions of C-Reactive Protein (174-185).

Monocyte-Mediated Tumoricidal Activity Assay
(Chromium-51 Release Assay)
This assay measures the ability of monocytes, activated by CRP (174-185), to lyse tumor cells.

1. Target Cell Preparation and Labeling:

Culture a suitable tumor cell line (e.g., K562, U937) to the logarithmic growth phase.
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Harvest and wash the target cells twice with a serum-free culture medium.

Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in a complete medium.

Add 100 µCi of Sodium Chromate (⁵¹Cr) per 1 x 10⁶ cells and incubate for 1-2 hours at 37°C

in a humidified CO₂ incubator.

After incubation, wash the labeled target cells three times with a complete medium to

remove unincorporated ⁵¹Cr.

Resuspend the cells in a complete medium at a concentration of 1 x 10⁵ cells/mL.

2. Effector Cell Preparation:

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using

Ficoll-Paque density gradient centrifugation.

To isolate monocytes, allow the PBMCs to adhere to plastic tissue culture plates for 1-2

hours at 37°C.

Wash away non-adherent cells (lymphocytes) to obtain a purified monocyte population.

Gently scrape and collect the adherent monocytes.

3. Cytotoxicity Assay:

Plate the effector cells (monocytes) in a 96-well round-bottom plate at various effector-to-

target (E:T) cell ratios (e.g., 50:1, 25:1, 12.5:1).

Add CRP (174-185) at various concentrations to the wells containing effector cells and

incubate for a predetermined period to allow for monocyte activation.

Add 1 x 10⁴ labeled target cells to each well.

For the determination of spontaneous release, incubate target cells with medium only.

For the determination of maximum release, lyse target cells with a detergent solution (e.g.,

2% Triton X-100).
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Centrifuge the plate at 250 x g for 5 minutes.

Harvest the supernatant and measure the radioactivity in a gamma counter.

4. Calculation of Cytotoxicity:

Percent specific lysis is calculated using the following formula:

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the inhibitory effect of CRP (174-185) on neutrophil migration.

1. Neutrophil Isolation:

Isolate neutrophils from fresh human blood using dextran sedimentation followed by Ficoll-

Paque density gradient centrifugation.

Perform hypotonic lysis to remove any remaining red blood cells.

Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).

2. Boyden Chamber Setup:

Use a 48-well or 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm

pore size).

In the lower wells, add the chemoattractant (e.g., IL-8 or fMLP) at a predetermined optimal

concentration. For negative controls, add assay buffer alone.

Pre-incubate the isolated neutrophils with various concentrations of CRP (174-185) or a

vehicle control for 30 minutes at 37°C.

Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden apparatus.

3. Incubation and Cell Quantification:

Incubate the chamber at 37°C in a humidified CO₂ incubator for 60-90 minutes to allow for

neutrophil migration.
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After incubation, remove the non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface of the membrane.

Quantify the migrated neutrophils by counting under a microscope in several high-power

fields.

4. Data Analysis:

Calculate the percentage of inhibition of chemotaxis for each concentration of CRP (174-

185) compared to the vehicle control.

Measurement of Soluble IL-6 Receptor (sIL-6R) Release
(ELISA)
This protocol details the measurement of sIL-6R shed from neutrophils upon stimulation with

CRP (174-185).

1. Neutrophil Stimulation:

Isolate human neutrophils as described in the chemotaxis assay protocol.

Resuspend the neutrophils at a concentration of 2 x 10⁶ cells/mL in a complete culture

medium.

Add CRP (174-185) at various concentrations to the neutrophil suspension.

Incubate for 45 minutes at 37°C in a humidified CO₂ incubator.

2. Sample Collection:

After incubation, centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

Carefully collect the cell-free supernatant, which will contain the shed sIL-6R.

3. ELISA Procedure:
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Use a commercially available human sIL-6R ELISA kit and follow the manufacturer's

instructions. A general procedure is as follows:

Add standards and collected supernatants to the wells of a microplate pre-coated with an

anti-human sIL-6R capture antibody.

Incubate for the specified time to allow sIL-6R to bind to the immobilized antibody.

Wash the wells to remove unbound substances.

Add a biotin-conjugated anti-human sIL-6R detection antibody and incubate.

Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.

After another wash, add a TMB substrate solution to develop the color.

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a

microplate reader.

4. Data Analysis:

Generate a standard curve using the absorbance values of the known concentrations of the

sIL-6R standards.

Determine the concentration of sIL-6R in the experimental samples by interpolating their

absorbance values from the standard curve.

Quantitative Data Summary
Table 2: Effect of C-Reactive Protein (174-185) on Neutrophil sIL-6R Release[3]
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CRP (174-185) Concentration (µg/mL) Mean sIL-6R Concentration (pg/mL) ± SD

0 (Control) 90.0 ± 10.6

1 96.8 ± 9.0

10 118.5 ± 13.4

25 178.0 ± 5.9

50 234.0 ± 17.4

Table 3: Inhibition of Neutrophil Chemotaxis by C-Reactive Protein[4]

CRP Concentration (µg/mL) Inhibition of Chemotaxis (%)

>25 Dose-dependent inhibition observed

100 Complete inhibition

Signaling Pathways and Visualizations
The biological effects of C-Reactive Protein (174-185) are mediated through specific signaling

pathways in immune cells. A primary mechanism involves its interaction with Fc gamma

receptors (FcγR), particularly FcγRI (CD64) and FcγRIIa (CD32), on the surface of monocytes

and neutrophils[5].

Signaling Pathway in Monocytes/Macrophages
Upon binding of CRP (174-185) to Fcγ receptors on monocytes and macrophages, a

downstream signaling cascade is initiated that ultimately leads to cellular activation and

enhanced tumoricidal activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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